N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the need for discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been reported to have antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Molecular Mechanism
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . These studies can provide insights into how N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1,4-dimethyl-3-pyrazolecarboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the thiazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- N-(4-(4-bromophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- N-(4-(4-methylphenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide .
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-9-7-20(2)19-13(9)14(21)18-15-17-12(8-22-15)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZORYYQCJJBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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